molecular formula C14H14O3 B6379490 5-(4-Hydroxymethylphenyl)-2-methoxyphenol CAS No. 1262000-81-6

5-(4-Hydroxymethylphenyl)-2-methoxyphenol

Cat. No.: B6379490
CAS No.: 1262000-81-6
M. Wt: 230.26 g/mol
InChI Key: RRMMYEXCIAAERP-UHFFFAOYSA-N
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Description

5-(4-Hydroxymethylphenyl)-2-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further substituted with a methoxy group

Properties

IUPAC Name

5-[4-(hydroxymethyl)phenyl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-17-14-7-6-12(8-13(14)16)11-4-2-10(9-15)3-5-11/h2-8,15-16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMMYEXCIAAERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685468
Record name 4'-(Hydroxymethyl)-4-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-81-6
Record name 4'-(Hydroxymethyl)-4-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxymethylphenyl)-2-methoxyphenol can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzyl alcohol with 2-methoxyphenol under specific reaction conditions. The reaction typically requires the presence of a catalyst, such as a Lewis acid, and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxymethylphenyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form a corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution Reactions: Various nucleophiles can be used to substitute the methoxy group, often requiring the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-Hydroxymethylphenyl)-2-methoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 5-(4-Hydroxymethylphenyl)-2-methoxyphenol involves its interaction with specific molecular targets. The hydroxymethyl and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzyl Alcohol: Similar structure but lacks the methoxy group.

    2-Methoxyphenol: Similar structure but lacks the hydroxymethyl group.

    4-Methoxyphenol: Similar structure but lacks the hydroxymethyl group.

Uniqueness

5-(4-Hydroxymethylphenyl)-2-methoxyphenol is unique due to the presence of both hydroxymethyl and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

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